Methyl 3-amino-2-hydroxypentanoate hydrochloride

CAS No.: 1803560-73-7

Cat. No.: VC3097086

Molecular Formula: C6H14ClNO3

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803560-73-7 |

|---|---|

| Molecular Formula | C6H14ClNO3 |

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | methyl 3-amino-2-hydroxypentanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO3.ClH/c1-3-4(7)5(8)6(9)10-2;/h4-5,8H,3,7H2,1-2H3;1H |

| Standard InChI Key | RKHNZPXLLUIEMP-UHFFFAOYSA-N |

| SMILES | CCC(C(C(=O)OC)O)N.Cl |

| Canonical SMILES | CCC(C(C(=O)OC)O)N.Cl |

Introduction

Chemical Identity and Properties

Methyl 3-amino-2-hydroxypentanoate hydrochloride represents an amino acid derivative with distinct functional groups that contribute to its chemical behavior. The compound has well-defined physical and chemical characteristics that determine its reactivity and applications.

Structural Information

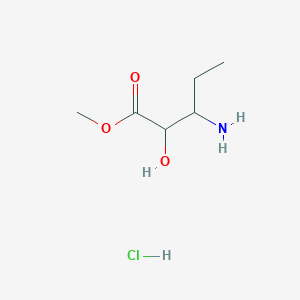

Methyl 3-amino-2-hydroxypentanoate hydrochloride features a pentanoate backbone with specific functional groups strategically positioned along the carbon chain. The amino group is located at the C-3 position, while the hydroxyl group occupies the C-2 position. The carboxylic acid function is protected as a methyl ester, and the compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

The following table presents the key identifiers and structural information for this compound:

| Parameter | Value |

|---|---|

| CAS Number | 1803560-73-7 |

| Molecular Formula | C6H14ClNO3 |

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | methyl 3-amino-2-hydroxypentanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO3.ClH/c1-3-4(7)5(8)6(9)10-2;/h4-5,8H,3,7H2,1-2H3;1H |

| Standard InChIKey | RKHNZPXLLUIEMP-UHFFFAOYSA-N |

| SMILES Notation | CCC(C(C(=O)OC)O)N.Cl |

| PubChem Compound ID | 86775321 |

Table 1: Chemical identifiers and structural information for Methyl 3-amino-2-hydroxypentanoate hydrochloride

Applications and Uses

Methyl 3-amino-2-hydroxypentanoate hydrochloride has various applications based on its structural features and reactivity profile. The compound finds utility in several scientific disciplines.

Synthetic Building Block

The primary application of Methyl 3-amino-2-hydroxypentanoate hydrochloride is as a building block in synthetic organic chemistry. The compound is utilized for:

-

Peptide Synthesis: The compound can be incorporated into peptide chains to introduce specific structural elements or functional groups.

-

Complex Molecule Assembly: Its functional group diversity makes it valuable for constructing complex molecular architectures.

-

Pharmaceutical Intermediates: As a synthetic intermediate in the preparation of pharmacologically active compounds.

Research Applications

In research settings, Methyl 3-amino-2-hydroxypentanoate hydrochloride serves various purposes:

-

Structure-Activity Relationship Studies: The compound can be used to investigate how structural modifications affect biological activity.

-

Method Development: As a model substrate for developing new synthetic methodologies.

-

Stereochemical Investigations: For studying stereoselective reactions and stereochemical outcomes.

Comparison with Related Compounds

To better understand the properties and potential applications of Methyl 3-amino-2-hydroxypentanoate hydrochloride, it is instructive to compare it with structurally related compounds.

Comparison with Methyl-2-amino-3-hydroxypropanoate hydrochloride

Methyl-2-amino-3-hydroxypropanoate hydrochloride, also known as methyl serinate hydrochloride, is a related compound with a similar functional group arrangement but a shorter carbon chain .

| Parameter | Methyl 3-amino-2-hydroxypentanoate hydrochloride | Methyl-2-amino-3-hydroxypropanoate hydrochloride |

|---|---|---|

| CAS Number | 1803560-73-7 | 5619-04-5 |

| Molecular Formula | C6H14ClNO3 | C4H10ClNO3 |

| Molecular Weight | 183.63 g/mol | 155.58 g/mol |

| Carbon Chain | Pentanoate (5 carbons) | Propanoate (3 carbons) |

| Functional Group Arrangement | Amino at C-3, hydroxyl at C-2 | Amino at C-2, hydroxyl at C-3 |

| Melting Point | Not specified in search results | 136°C |

| Form | Not specified in search results | Crystal, white |

Table 2: Comparison between Methyl 3-amino-2-hydroxypentanoate hydrochloride and Methyl-2-amino-3-hydroxypropanoate hydrochloride

The structural differences between these compounds likely result in distinct chemical behaviors, reactivity patterns, and potential applications in synthetic chemistry.

Research Context and Future Directions

Based on its structural features and reactivity profile, Methyl 3-amino-2-hydroxypentanoate hydrochloride has potential for further exploration in various research contexts.

Current Research Landscape

Current research involving Methyl 3-amino-2-hydroxypentanoate hydrochloride appears to focus on its applications as a synthetic building block. The compound's utility in organic synthesis is evidenced by its commercial availability from chemical suppliers.

Future Research Opportunities

Several promising research directions for Methyl 3-amino-2-hydroxypentanoate hydrochloride include:

-

Novel Synthetic Methodologies: Development of more efficient and stereoselective routes to synthesize the compound.

-

Expanded Applications: Investigation of its potential utility in new areas such as materials science or catalysis.

-

Structure Modification: Exploration of structural analogs with modified functional groups or stereochemistry.

-

Biological Activity Assessment: Evaluation of potential biological activities for the compound or its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume